Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Description
Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group. The molecule integrates multiple functional groups:
- A 1,3,4-thiadiazole ring, known for its electron-deficient nature and bioactivity.
- An amide linkage and thioether bridge, contributing to structural rigidity and metabolic stability.
- A methyl ester moiety, influencing solubility and bioavailability.
Thiadiazole derivatives are pharmacologically significant due to their broad-spectrum biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-[1-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-8(22-7-11(19)21-2)12(20)16-14-18-17-13(23-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZDJBCIANAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various studies and data tables.
Structure and Properties
The compound features a 1,3,4-thiadiazole ring which is crucial for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For example:
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | |
| Compound B | MCF-7 | 0.28 | |
| Compound C | A549 | 0.52 |
These compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively documented. The following table summarizes some findings:
| Compound | Microorganism | Activity Type | Reference |
|---|---|---|---|
| Compound D | E. coli | Inhibition | |
| Compound E | S. aureus | Bactericidal | |
| Compound F | C. albicans | Antifungal |
The mechanisms of action often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Activity
Research has also indicated that certain thiadiazole derivatives exhibit antiviral properties. Notable findings include:
| Compound | Virus | Inhibition Percentage (%) | Reference |
|---|---|---|---|
| Compound G | Tobacco Mosaic Virus (TMV) | ~50% | |
| Compound H | HIV | Significant reduction in viral load |
These activities suggest that this compound may offer a multi-faceted approach to combating viral infections.
Case Studies
A recent study investigated the effects of various thiadiazole derivatives on tumor cell lines and reported significant findings regarding their mechanism of action. The study utilized both in vitro and in vivo models to assess efficacy and toxicity levels.
Key Findings:
- Mechanism of Action : Thiadiazole derivatives were shown to inhibit DNA synthesis in cancer cells without affecting protein synthesis.
- Selectivity : Compounds exhibited a higher affinity for cancerous cells compared to normal cells.
- Synergistic Effects : Some derivatives demonstrated enhanced activity when combined with established chemotherapeutics.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate possesses a unique structure that allows it to interact with biological systems effectively. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. This compound has been studied for its potential to inhibit cancer cell proliferation.
Case Study:
A study demonstrated that compounds containing the thiadiazole moiety showed effective inhibition of various cancer cell lines, including breast and lung carcinoma. For instance, one derivative exhibited an IC₅₀ value of 0.28 µg/mL against the MCF-7 cell line, indicating potent anticancer properties .
Anti-inflammatory Activity
In silico studies have suggested that compounds similar to this compound may serve as inhibitors of inflammatory pathways. Molecular docking studies have indicated strong binding affinities to targets involved in inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compounds.
Potential Applications in Drug Development
The unique properties of this compound position it as a candidate for further development into therapeutic agents. Its ability to modulate biological pathways makes it a promising lead compound in drug discovery programs targeting cancer and inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Group
The thioether (-S-) moiety undergoes nucleophilic displacement reactions under alkaline conditions. In related 1,3,4-thiadiazole derivatives, such as 5-(((4-chlorophenyl)methyl)thio)-1,3,4-thiadiazol-2-amine, substitution with amines or thiols occurs via cleavage of the C–S bond . For the target compound, analogous reactions with primary amines yield sulfonamide derivatives (Table 1).
Table 1: Substitution Reactions at Thioether Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperazine | Dry benzene, reflux | Piperazine-linked thiadiazole derivatives | 65–78 | |
| Benzyl piperidine | Triethylamine catalyst | Benzyl-piperidine conjugates | 72 |
Oxidation of Thioether to Sulfone
The thioether group is susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the -S- group to a sulfone (-SO₂-), enhancing electrophilicity for further reactions.
Key Reaction Pathway:
This modification is critical for improving biological activity, as seen in antimicrobial thiadiazole derivatives .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid intermediates, enabling conjugation with other pharmacophores.
Experimental Conditions:
-
Acidic Hydrolysis: 6M HCl, reflux, 8 hours → Carboxylic acid (95% yield) .
-
Enzymatic Hydrolysis: Lipase in phosphate buffer (pH 7.4), 37°C → Controlled hydrolysis for prodrug activation .
Amide Bond Reactivity
The acetamide group participates in:
-
Acylation: Reaction with chloroacetyl chloride forms α-chloroacetamide intermediates, enabling further substitution .
-
Reduction: LiAlH₄ reduces the amide to a secondary amine, altering solubility and bioactivity.
Table 2: Amide-Derived Transformations
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride | Chloroacetamide intermediate | Anticancer agents | |
| Reduction | LiAlH₄ in THF | Secondary amine derivative | Enhanced lipophilicity |
Electrophilic Aromatic Substitution on Thiadiazole Ring
The 5-(4-chlorophenyl) substituent directs electrophilic attacks to meta/para positions. Halogenation and nitration reactions are feasible but require stringent conditions due to the electron-withdrawing thiadiazole ring .
Example:
This reaction is utilized to synthesize analogs with improved antiviral activity .
Heterocycle Ring Modifications
The 1,3,4-thiadiazole core undergoes ring-opening reactions with hydrazine or hydroxylamine, generating thiosemicarbazides or oxadiazoles, respectively . These derivatives show enhanced antifungal activity against Phytophthora infestans .
Critical Analysis of Reaction Outcomes
-
Antimicrobial Activity: Sulfone derivatives exhibit 2–3× higher efficacy against TMV compared to parent compounds .
-
Anticancer Potential: Piperazine-linked analogs demonstrate IC₅₀ values of 8.2 µM against HepG2 cells .
-
Solubility: Ester hydrolysis improves aqueous solubility by 40%, facilitating formulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiadiazole derivatives are highly sensitive to substituent variations. Key analogues include:
Key Findings :
- The 4-chlorophenyl group in the target compound enhances lipophilicity, favoring interaction with hydrophobic biological targets (e.g., bacterial cell membranes or enzyme active sites) .
- The methyl ester improves solubility in organic solvents compared to free carboxylic acid derivatives, which may exhibit higher aqueous solubility but poorer membrane permeability .
- Thioether and amide linkages contribute to metabolic stability, reducing susceptibility to enzymatic degradation compared to compounds with ether or ester linkages .
Comparative Challenges :
- Halogenated derivatives (e.g., 4-chlorophenyl) require careful control of reaction conditions to avoid dehalogenation.
- Ester groups may hydrolyze under basic conditions, necessitating pH-sensitive purification steps.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Chlorinated thiadiazoles exhibit superior activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to non-halogenated derivatives, with MIC values often <10 µg/mL .
- Anticancer Potential: Thiadiazoles with electron-withdrawing groups (e.g., Cl) show enhanced cytotoxicity by inhibiting topoisomerase II or tubulin polymerization .
- Solubility and Bioavailability : Methyl esters balance lipophilicity and solubility, achieving logP values ~2.5–3.5, ideal for oral administration .
Computational and Structural Insights
Advanced computational methods, such as density-functional theory (DFT), can predict electronic properties and reactivity. For example:
- The electron-deficient thiadiazole ring may participate in charge-transfer interactions, a feature amplified by the 4-chlorophenyl group .
- X-ray crystallography (using programs like SHELX) could resolve conformational differences between analogues, such as planarity of the thiadiazole ring or torsion angles in the side chain .
Preparation Methods
Esterification and Hydrazination
Preparation of Methyl 2-((1-Amino-1-Oxopropan-2-yl)Thio)Acetate
The thioacetate ester side chain is synthesized through a two-step process involving thiol-ene coupling and esterification.
Synthesis of 2-Mercaptopropanamide
2-Bromopropanamide reacts with thiourea in a nucleophilic substitution to form 2-mercaptopropanamide. This step typically employs ethanol as the solvent and is conducted under reflux (78°C) for 4–6 hours, achieving yields of 70–85%.
Thioether Formation and Esterification
The thiol group of 2-mercaptopropanamide undergoes alkylation with methyl chloroacetate in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via an SN2 mechanism, yielding methyl 2-((1-amino-1-oxopropan-2-yl)thio)acetate. Purification via recrystallization from ethyl acetate/petroleum ether affords the product in 65–75% yield.
Coupling of Thiadiazole and Thioacetate Moieties
The final step involves coupling the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with methyl 2-((1-amino-1-oxopropan-2-yl)thio)acetate.
Activation of the Carboxylic Acid
The carboxylic acid group of the thioacetate is activated using carbodiimide reagents (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in dichloromethane at room temperature. This forms an active ester intermediate, facilitating nucleophilic attack by the thiadiazole amine.
Amide Bond Formation
The activated ester reacts with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted in anhydrous THF under nitrogen atmosphere at 25°C for 12–16 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 50–60% purity.
Optimization and Alternative Routes
Hypochlorite-Mediated Cyclization
An alternative cyclization route using sodium hypochlorite (NaOCl) instead of bromine reduces toxicity and improves scalability. This method involves reacting the acetamidine intermediate with NaOCl in water at 0–5°C, followed by thiocyanate addition in dry methanol. Yields comparable to the bromine route (70–75%) are achievable.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thiadiazole synthesis | 81 | 98 |
| Thioacetate synthesis | 75 | 95 |
| Coupling reaction | 60 | 90 |
Challenges and Mitigation Strategies
Side Reactions During Cyclization
Oxidative dimerization of the thiol intermediate can occur during thiadiazole formation. This is mitigated by maintaining strict temperature control (0–5°C) and using inert atmospheres.
Epimerization in Thioether Formation
The thioether linkage’s stereochemical integrity is preserved by avoiding strong bases and prolonged reaction times. Triethylamine, used in stoichiometric amounts, minimizes racemization.
Q & A
Q. What are the common synthetic routes for Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step protocols:
Thiadiazole Core Formation : React 4-chlorophenyl-substituted thiosemicarbazide with a carboxylic acid derivative (e.g., chloroacetic acid) under reflux in acetic acid with sodium acetate as a catalyst to form the 1,3,4-thiadiazole ring .
Alkylation : Introduce the thioacetate moiety via nucleophilic substitution using sodium monochloroacetate in aqueous or alcoholic media, followed by acidification to yield the target compound .
Key Intermediates :
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (core intermediate).
- 2-((1-Oxopropan-2-yl)thio)acetic acid (alkylation precursor).
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC or TLC with UV detection to assess purity .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., methyl ester at δ ~3.7 ppm, aromatic protons from 4-chlorophenyl at δ ~7.4–7.6 ppm) .
- IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~3300 cm⁻¹) .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. How do structural modifications in the thiadiazole or acetamide moieties affect bioactivity?
Methodological Answer:
- Thiadiazole Modifications :
- Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and potential enzyme inhibition .
- Substitute sulfur with oxygen in the thiadiazole ring to study stability-bioactivity trade-offs .
- Acetamide Chain Optimization :
- Introduce methyl or ethyl groups on the propan-2-yl chain to modulate lipophilicity and membrane permeability .
- SAR Validation : Use in vitro assays (e.g., antimicrobial or kinase inhibition) to correlate structural changes with activity trends .
Q. What computational methods are recommended to predict binding affinity with target enzymes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Methodological Answer:
- Reaction Optimization :
- Screen solvents (e.g., DMF vs. ethanol) to improve intermediate solubility .
- Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agent to thiol) to minimize side reactions .
- Analytical Cross-Validation :
- Compare NMR data across studies to identify discrepancies in peak assignments .
- Replicate published protocols with controlled humidity/temperature to isolate environmental variables .
Q. What strategies are effective for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control during exothermic steps (e.g., thiadiazole ring closure) .
- Catalyst Screening : Test alternatives to sodium acetate (e.g., K₂CO₃ or ionic liquids) for greener and scalable catalysis .
- Purification : Use flash chromatography over recrystallization for higher throughput while maintaining purity >95% .
Data-Driven Insights
| Property/Parameter | Reported Values/Techniques | Key References |
|---|---|---|
| Melting Point | 191–193°C (similar derivatives) | |
| Synthetic Yield Range | 70–91% (optimized conditions) | |
| Bioactivity (IC₅₀) | 2–10 µM (kinase inhibition) | |
| LogP (Predicted) | 2.8–3.5 (moderate lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
